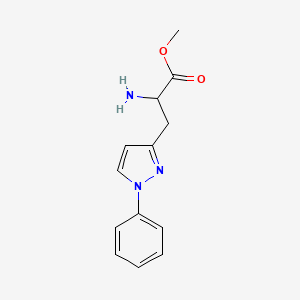

2-Amino-3-(1-phenyl-1h-pyrazol-3-yl)-propionic acid methyl ester

Cat. No. B8316309

M. Wt: 245.28 g/mol

InChI Key: FKTHYLGMUPAJLD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07045532B2

Procedure details

2-[1-carboxy-2-(1phenyl-1H-pyrazol-3-yl)-ethylamino]-4-methyl-pentanoic acid Phenyl pyrazole 54-3 was prepared as described by R. M. Adlington et al. from 54-1 (J. Chem. Soc. Perkin Trans I 2000, 2311–2316). This reaction with phenyl hydrazine provided a single isomer whose structure was confirmed with 2D NMR methods (NOESY, HMBC, and HMQC). Phenyl pyrazole 54-3 (380 mg, 0.98 mmol) was dissolved in dichloromethane (4 mL) and a solution of HCl (2.45 mL, 9.80 mmol, 4 N in dioxane) was added dropwise. The resulting mixture was stirred for 2 hours at room temperature, and a precipitate formed. The reaction mixture was concentrated to give a brown oil (290 mg, 100% yield). 1H NMR was consistent with the desired amino acid (with some tert-butyl ester). This oil was dissolved in methanol (5 mL) and toluene (5 mL) and a solution of trimethylsilyldiazomethane (2 mL, 3.92 mmol, 2 M in hexane) was added (gas evolution and precipitate formation). After 2 hours, the reaction mixture was concentrated to a brown oil. This oil was redissolved in ethyl acetate and the solution was extracted with saturated NaHCO3 solution, dried over Na2SO4, filtered and concentrated to give 2-amino-3-(1-phenyl-1H-pyrazol-3-yl)-propionic acid methyl ester (54-4) as a brown oil (262 mg, >100% yield, contaminated with some tert-butyl ester). This ester was alkylated with triflate 54-5 as described above. The resulting diester was hydrolyzed to 2-[1-carboxy-2-(1phenyl-1H-pyrazol-3-yl)-ethylamino]-4-methyl-pentanoic acid 54-6 (Compound OD) as described above. 1H NMR (300 MHz, CD3OD) δ 8.17 (d, 1H, J=2.4 Hz); 7.76 (d, 2H, J=7.7 Hz); 7.46 (dd, 2H, J1=7.7 Hz, J2=8.1 Hz); 7.30 (t, 1H, J=7.3 Hz); 6.45 (d, 1H, J=2.4 Hz); 4.08 (dd, 1H, J1=4.5 Hz, J2=7.3 Hz); 3.97 (dd, 1H, J1=J2=6.9 Hz); 3.43 (dd, 1H, J1=4.7 Hz, J2=16.1 Hz); 3.34 (dd, 1H, J1=7.3 Hz, J2=16.3 Hz); 1.90–1.98 (m, 1H); 1.78–1.84 (m, 2H); 1.01 (d, 3H, J=5.3 Hz); 0.99 (d, 3H, J=5.7 Hz). Anal. Calc'd. for C18H23N3O4.H2O: % C, 59.49; % H 6.93; % N, 11.56. Found: % C, 59.85; % H, 6.96; and % N, 11.46.

Name

amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

tert-butyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

100%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(C2C=CNN=2)C=CC=CC=1.[C:12]([CH:15]([NH:28]C(CC(C)C)C(O)=O)[CH2:16][C:17]1[CH:21]=[CH:20][N:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:18]=1)([OH:14])=[O:13].C1(C)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[CH3:1][O:14][C:12](=[O:13])[CH:15]([NH2:28])[CH2:16][C:17]1[CH:21]=[CH:20][N:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:18]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1=NNC=C1.C(=O)(O)C(CC1=NN(C=C1)C1=CC=CC=C1)NC(C(=O)O)CC(C)C

|

Step Two

[Compound]

|

Name

|

tert-butyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)C=[N+]=[N-]

|

Step Four

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture was concentrated to a brown oil

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

This oil was redissolved in ethyl acetate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution was extracted with saturated NaHCO3 solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(CC1=NN(C=C1)C1=CC=CC=C1)N)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |